Home > Products > Screening Compounds P105771 > Bisphosphonate, 14
Bisphosphonate, 14 -

Bisphosphonate, 14

Catalog Number: EVT-10905200
CAS Number:
Molecular Formula: C18H33NO7P2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bisphosphonate, 14 refers to a specific class of bisphosphonates characterized by the presence of two phosphonate groups attached to a carbon atom. Bisphosphonates are primarily utilized in clinical settings for their ability to inhibit bone resorption, making them effective in treating conditions such as osteoporosis and Paget's disease. The synthesis and application of bisphosphonates have been the focus of extensive research due to their therapeutic potential and the need for efficient manufacturing processes.

Source and Classification

Bisphosphonates are classified based on their chemical structure and biological activity. They can be categorized into two main types: non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates. The latter are generally more potent and include compounds such as alendronate and zoledronic acid. Bisphosphonate, 14 falls under the category of hydroxy bisphosphonates, which are known for their enhanced bioactivity due to the presence of hydroxy groups.

Synthesis Analysis

Methods

Recent advancements have introduced more efficient synthetic routes:

  • One-Pot Reactions: A notable method involves a one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite in the presence of catecholborane, allowing for a broader library of hydroxy bisphosphonates to be synthesized quickly and effectively .
  • Microwave Irradiation: This technique has been employed to accelerate reactions that traditionally took days, significantly reducing synthesis time while maintaining high yields .
  • Catalytic Methods: The use of catalysts such as Rhodium(III) has enabled the directed insertion of methylene-diphosphonate into aromatic C—H bonds, facilitating the synthesis of structurally diverse aromatic bisphosphonates .

Technical Details

The classical method requires careful control over reaction conditions to prevent the formation of solid intermediates. Innovations in solvent choice and reaction conditions have been crucial in overcoming these challenges.

Molecular Structure Analysis

The molecular structure of bisphosphonate, 14 is characterized by its geminal configuration, where two phosphonate groups are attached to a central carbon atom. This configuration is essential for its biological activity.

Structure Data

  • Chemical Formula: CxHyP2O7 (where x and y depend on specific substituents)
  • Molecular Weight: Varies depending on substituents
  • Functional Groups: Hydroxy groups enhance solubility and bioactivity.
Chemical Reactions Analysis

Bisphosphonates undergo various chemical reactions that contribute to their functionality:

  • Dephosphorylation: This reaction can occur under acidic conditions, affecting bioavailability.
  • Hydrolysis: The stability of bisphosphonates in physiological conditions is crucial for their therapeutic efficacy.
  • Complexation with Calcium: Bisphosphonates can form complexes with calcium ions, which is significant for their action in bone metabolism .

Technical Details

The reactivity of bisphosphonates can be influenced by their substituents, affecting both their pharmacokinetics and pharmacodynamics.

Mechanism of Action

The primary mechanism through which bisphosphonate, 14 exerts its effects is by inhibiting osteoclast-mediated bone resorption. This process involves:

  1. Binding to Hydroxyapatite: Bisphosphonates preferentially bind to bone mineral surfaces.
  2. Inhibition of Osteoclast Activity: They interfere with osteoclast function by inducing apoptosis or inhibiting differentiation from precursor cells.
  3. Reduction in Bone Turnover: This leads to decreased bone loss and increased bone density over time.

Data

Studies have shown that nitrogen-containing bisphosphonates are particularly effective due to their ability to inhibit farnesyl pyrophosphate synthase, an enzyme critical for osteoclast survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water due to the presence of hydroxy groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Acidity: Bisphosphonates exhibit weak acidity due to the presence of phosphonic acid groups.
  • Reactivity: Reactivity varies based on substituents; nitrogen-containing bisphosphonates tend to be more reactive than their non-nitrogen counterparts.
Applications

Bisphosphonate, 14 has several scientific uses:

  • Therapeutic Applications: Widely used in treating osteoporosis, Paget's disease, and metastatic bone disease.
  • Research Applications: Investigated for potential uses in cancer treatment due to their ability to inhibit tumor-induced bone resorption.
  • Biomaterials Development: Used in creating biomaterials that promote bone regeneration through controlled release mechanisms .
Molecular Mechanisms of Action in Bone Remodeling

Bisphosphonates constitute a class of drugs characterized by a stable phosphorus-carbon-phosphorus (P-C-P) backbone, enabling high-affinity chemisorption to bone mineral surfaces. Their primary therapeutic action occurs through targeted disruption of osteoclast-mediated bone resorption, achieved via distinct intracellular pathways governed by molecular structure [1] [5].

Osteoclast Apoptosis Pathways via Intracellular Metabolic Disruption

Bisphosphonates selectively localize to bone resorption sites due to their affinity for hydroxyapatite. Osteoclasts internalize mineral-bound bisphosphonates during acidification of the resorption lacuna, triggering apoptotic signaling cascades. Two principal mechanisms drive apoptosis, dictated by bisphosphonate subclass:

  • Non-nitrogen-containing bisphosphonates (e.g., clodronate, etidronate) undergo intracellular metabolism within osteoclasts. Adenosine triphosphate (ATP) analogs are formed, such as the cytotoxic AppCCl₂p (dichloromethylene-ATP). These non-hydrolyzable compounds accumulate, disrupt mitochondrial adenine nucleotide translocase, induce energy failure, and activate caspase-3-dependent apoptosis [1] [5] [6].
  • Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, zoledronate) inhibit the mevalonate pathway (discussed in detail in 1.2). This indirectly induces apoptosis via loss of geranylgeranylated small GTPases essential for osteoclast survival signaling. Consequently, pro-apoptotic kinases like Mammalian Sterile 20-like kinase 1 (Mst1) are cleaved and activated by caspases. Cleaved Mst1 promotes chromatin condensation and nuclear fragmentation, hallmarks of apoptosis [6].

Both pathways converge on caspase activation but differ fundamentally in their primary metabolic targets and the requirement for enzymatic modification of the bisphosphonate molecule.

Inhibition of Farnesyl Pyrophosphate Synthase in the Mevalonate Pathway

Nitrogen-containing bisphosphonates (N-BPs) exert their potent antiresorptive effects primarily through inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate-cholesterol biosynthesis pathway within osteoclasts [1] [5].

  • Mechanism of FPPS Inhibition: The nitrogen atom within the R² side chain (e.g., alkylamino in alendronate, heterocyclic nitrogen in risedronate and zoledronate) coordinates with critical threonine and aspartic acid residues in the FPPS active site. This disrupts the binding of the natural substrates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), preventing the sequential condensation reactions that generate farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [3] [5].
  • Downstream Consequences: Loss of FPP and GGPP blocks protein prenylation – the post-translational lipid modification essential for the membrane localization and function of small GTPase signaling proteins (e.g., Ras, Rho, Rac). Geranylgeranylation is particularly crucial for osteoclasts:
  • Disruption of Rho, Rac, and Cdc42 prevents actin cytoskeleton organization, sealing zone formation, and ruffled border development, paralyzing resorptive activity [1] [5].
  • Loss of membrane localization disrupts survival signaling pathways, contributing to caspase activation and apoptosis [6].
  • Accumulation of Metabolites: Inhibition of FPPS leads to upstream accumulation of IPP and DMAPP. IPP can be metabolized into an isomer, triphosphoric acid 1-adenosin-5'-yl ester 3-(3-methylbut-3-enyl) ester (ApppI), which exhibits direct pro-apoptotic activity independent of GTPase prenylation [1].

Table 1: Key Prenylated GTPases Affected by N-BP-Mediated FPPS Inhibition and Their Functions in Osteoclasts

Small GTPasePrenylation TypePrimary Function in OsteoclastsConsequence of Inhibition
RhoAGeranylgeranylationActin ring formation, cell polarityDisrupted cytoskeleton, impaired resorptive function
Rac1GeranylgeranylationRuffled border formation, vesicular traffickingLoss of resorptive surface, impaired acidification
Cdc42GeranylgeranylationCell migration, podosome organizationReduced motility and adhesion
RasFarnesylationPro-survival signaling pathways (e.g., MAPK)Increased susceptibility to apoptosis

Structural Determinants of Hydroxyapatite Binding Affinity

The bone-targeting property of bisphosphonates is governed by their affinity for calcium ions within the hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂; HAP) mineral lattice of bone. This affinity varies significantly among bisphosphonates and is a critical determinant of their skeletal retention, distribution, and reversibility [3] [8].

  • P-C-P Backbone: The core bisphosphonate structure provides multiple oxygen atoms capable of chelating calcium ions. This forms a stable tridentate or bidentate complex with HAP crystal surfaces [3].
  • R¹ Side Chain: Substituents on the geminal carbon atom adjacent to one phosphonate group (R¹) profoundly influence HAP affinity. The presence of a hydroxyl group (-OH) significantly enhances binding strength by enabling a tridentate coordination mode with HAP calcium ions. For example:
  • Zoledronate (R¹ = OH) exhibits very high HAP affinity.
  • Clodronate (R¹ = Cl) exhibits moderate affinity.
  • Etidronate (R¹ = CH₃) exhibits lower affinity [3] [8].
  • R² Side Chain: While primarily dictating antiresorptive potency (e.g., nitrogen for FPPS inhibition), the R² group also influences HAP binding. Bulky or hydrophobic R² groups can sterically hinder the optimal orientation of the phosphonate groups for HAP binding, reducing affinity. NE-58025 exemplifies this: despite potent FPPS inhibition, its fused bicyclic R² structure sterically limits phosphonate-calcium coordination, resulting in low HAP affinity [3] [8].
  • Consequences of Affinity Differences:
  • Skeletal Retention: High-affinity BPs (e.g., alendronate, zoledronate) incorporate deeply into bone mineral and have functional half-lives estimated in years. Low-affinity BPs (e.g., NE-58025, etidronate) bind more superficially and are released more readily upon osteoclastic acidification or mineral dissolution [3] [8].
  • Reversibility: Low-HAP affinity BPs demonstrate rapid reversibility of effect upon treatment cessation. Studies with NE-58025 in ovariectomized mice showed a 200% increase in osteoclast surface and significant bone loss within one month of withdrawal, whereas high-affinity risedronate showed no significant increase in resorption or bone loss over three months post-cessation [3] [8].
  • Skeletal Distribution: Higher affinity may lead to preferential binding at sites of high remodeling and mineral exposure, potentially impacting homogeneity of effect [8].

Table 2: Hydroxyapatite Binding Affinity Ranking of Selected Bisphosphonates

BisphosphonateR¹ GroupR² GroupRelative HAP Affinity (High to Low)Functional Half-Life (Estimated)
ZoledronateOHN-heterocyclic (imidazole)Very HighYears (≥10)
AlendronateOHAminoalkyl (n-butyl)Very HighYears (≥10)
IbandronateOHN-heterocyclic (pyridyl-alkyl)HighYears
RisedronateOHN-heterocyclic (pyridyl)Moderate/HighYears (long)
ClodronateClClModerateMonths to Years
NE-58025HBicyclic amine (low steric access)LowWeeks
EtidronateCH₃CH₃LowMonths

Comparative Efficacy of Nitrogen-Containing vs. Non-Nitrogenous Derivatives

The presence or absence of nitrogen in the R² side chain fundamentally differentiates bisphosphonates into two pharmacologic classes with distinct mechanisms, potencies, and clinical efficacy profiles.

  • Mechanistic Differences:
  • Nitrogen-containing Bisphosphonates (N-BPs): Inhibit FPPS in the mevalonate pathway. This is a highly potent mechanism, with zoledronate and risedronate generally exhibiting the greatest FPPS inhibitory activity (IC₅₀ in the nanomolar range). This translates to potent inhibition of osteoclast function and survival [1] [5] [6].
  • Non-Nitrogenous Bisphosphonates (non-N-BPs): Metabolized intracellularly to cytotoxic ATP analogs (e.g., AppCCl₂p from clodronate). While effective in inducing osteoclast apoptosis, this mechanism is generally less potent than FPPS inhibition at clinically achievable concentrations [1] [5].
  • Antiresorptive Potency: N-BPs are consistently more potent antiresorptive agents than non-N-BPs. This is evidenced by:
  • Lower doses required to achieve equivalent suppression of bone resorption markers in clinical studies (e.g., alendronate ~10 mg/day oral vs. etidronate ~400 mg/day intermittent oral) [5].
  • Greater efficacy in preventing bone loss and fractures across various conditions (postmenopausal osteoporosis, glucocorticoid-induced osteoporosis) in head-to-head and placebo-controlled trials [2] [5].
  • More profound and sustained suppression of bone turnover markers and remodeling frequency observed histomorphometrically [10].
  • Effects on Bone Formation: While both classes reduce bone formation secondarily to reduced resorption (coupling), N-BPs may exert additional effects. Alendronate treatment increases the prevalence of eroded surfaces covered by sparse reversal cells/osteoprogenitors and disrupts the remodeling compartment canopy, a putative source of these progenitors. This suggests N-BPs can directly hamper the recruitment of osteoblast progenitors required to initiate bone formation after resorption, potentially contributing to the long-term suppression of formation [10].
  • Beyond Bone Effects (Emerging Evidence):
  • Vascular Calcification: Preclinical animal studies (e.g., high-dose zoledronate in rats) and meta-analyses of animal data suggest N-BPs can inhibit vascular calcification (reducing calcification area, calcium, and phosphate content). However, human clinical studies and meta-analyses have not consistently shown a significant reduction in arterial calcification scores with N-BP treatment [4] [9].
  • Systemic Ageing Effects: Proteomic analyses of plasma from osteopenic patients after zoledronate treatment reveal significant alterations in ~400 proteins, including regulators of GTPase signaling, senescence, autophagy, apoptosis, and inflammation. Transcriptomic analyses in aged mice show zoledronate modulates senescence markers and shifts cellular composition in non-skeletal organs (heart, liver, lung) towards a younger phenotype, suggesting potential systemic anti-ageing effects unrelated to bone targeting [7].

Table 3: Comparative Efficacy Summary: Nitrogen-containing vs. Non-Nitrogenous Bisphosphonates

FeatureNitrogen-containing Bisphosphonates (N-BPs)Non-Nitrogenous Bisphosphonates (non-N-BPs)
Primary Molecular TargetFarnesyl Pyrophosphate Synthase (FPPS)Intracellular metabolism to cytotoxic ATP analogs
Antiresorptive PotencyHigh (Zoledronate ≈ Risedronate > Alendronate > Ibandronate)Moderate (Clodronate > Etidronate)
Fracture Reduction EfficacyProven for vertebral, non-vertebral, hip fracturesProven mainly for vertebral fractures (less robust for non-vertebral/hip)
Effect on Reversal PhaseImpairs osteoprogenitor recruitment/expansion on eroded surfacesLess documented impairment
Systemic Effects (Evidence Level)Emerging data on proteomic shifts, potential senomodifying, vascular calcification inhibition (preclinical)Limited data beyond bone
Representative AgentsZoledronate, Alendronate, Risedronate, IbandronateClodronate, Etidronate

Properties

Product Name

Bisphosphonate, 14

IUPAC Name

[2-(5-decoxy-1-methylpyridin-1-ium-3-yl)-1-phosphonoethyl]-hydroxyphosphinate

Molecular Formula

C18H33NO7P2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C18H33NO7P2/c1-3-4-5-6-7-8-9-10-11-26-17-12-16(14-19(2)15-17)13-18(27(20,21)22)28(23,24)25/h12,14-15,18H,3-11,13H2,1-2H3,(H3-,20,21,22,23,24,25)

InChI Key

PUCSJEGLZHMUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C[N+](=CC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.